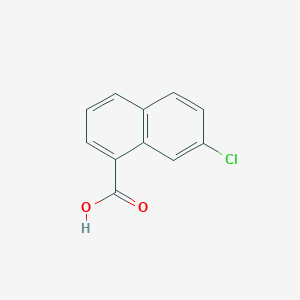

7-Chloro-1-naphthoic acid

Overview

Description

7-Chloro-1-naphthoic acid (7-Cl-1-NA) is an organic compound with the formula C10H7ClO2. It is a white crystalline solid that is soluble in water, ethanol, and ether. 7-Cl-1-NA has been widely studied for its potential applications in various fields, including synthetic organic chemistry, drug development, and biochemistry.

Scientific Research Applications

Fluorescent Molecules in Biological, Chemical, and Medical Fields

1,8-Napthalimides (NIs), which can be synthesized from 7-Chloro-1-naphthoic acid, have been widely used as fluorescent molecules in biological, chemical, and medical fields . These molecules show high stability and various fluorescence properties under different conditions .

Labeling Reagents in Biological Systems

The derivatives of NIs synthesized from 7-Chloro-1-naphthoic acid can be used as excellent labeling reagents in the biological system . They show a long emission wavelength, high solubility, and high stability in different pH media .

Anticancer Research

Functionalized NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

Solar Energy Collectors

NIs and their derivatives, which can be synthesized from 7-Chloro-1-naphthoic acid, have been used as solar energy collectors . They exhibit large Stock-shift, high photo stability, and strong fluorescent emission .

Reagents for Cellular Imaging

NIs and their derivatives have been used as reagents for cellular imaging . They can be used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Strigolactone Receptor Inhibitor

Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives, which can be synthesized from 7-Chloro-1-naphthoic acid, have been used as Strigolactone Receptor Inhibitors . These inhibitors can regulate several key agronomic traits, including shoot branching, leaf senescence, and stress tolerance .

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-1-naphthoic acid are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, which are neurotransmitters such as serotonin and dopamine. ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

7-Chloro-1-naphthoic acid interacts with its targets through a competitive inhibitory mode of action . The compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction. The inhibition is reversible, meaning the compound can dissociate from the enzyme, allowing the enzyme to regain its activity .

Biochemical Pathways

The degradation of 1-naphthoic acid, a similar compound, is initiated by double hydroxylation of the aromatic ring adjacent to the one bearing the carboxyl group, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene . The resultant diol is then oxidized via various intermediates to tricarboxylic acid (TCA) cycle intermediates . This pathway allows the compound to serve as the sole source of carbon and energy for certain bacteria .

Result of Action

It is known that low molecular weight polycyclic aromatic hydrocarbons (pahs) like naphthalene and substituted naphthalenes exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms .

Action Environment

Environmental factors such as the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities . These factors could influence the action, efficacy, and stability of 7-Chloro-1-naphthoic acid.

properties

IUPAC Name |

7-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVKRLEVHHCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534893 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58926-30-0 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

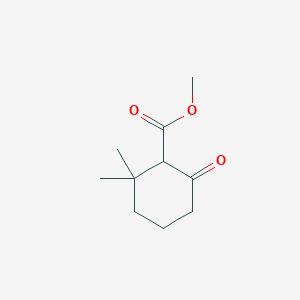

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

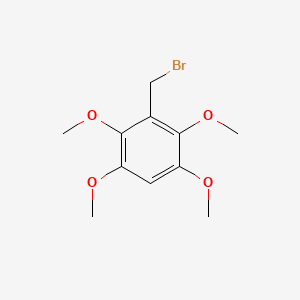

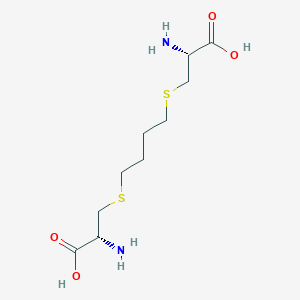

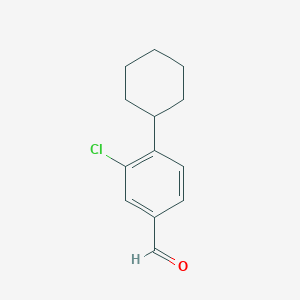

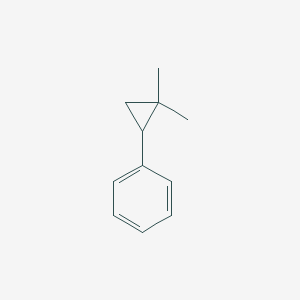

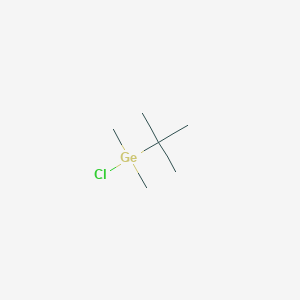

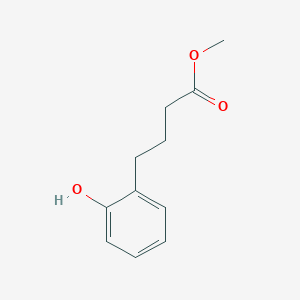

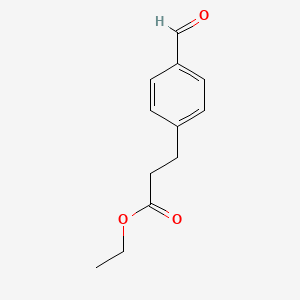

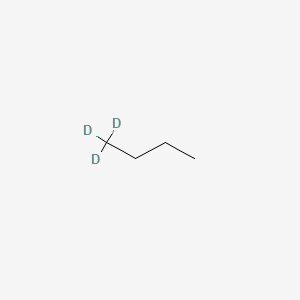

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.